molecular formula C13H15N B8368748 2-Phenylcyclohexane carbonitrile

2-Phenylcyclohexane carbonitrile

Cat. No.: B8368748
M. Wt: 185.26 g/mol
InChI Key: OANXCEQREFYAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylcyclohexane carbonitrile is an organic compound with the molecular formula C13H15N. It is a nitrile derivative of cyclohexane, where a phenyl group is attached to the second carbon of the cyclohexane ring, and a cyano group is attached to the carbon adjacent to the phenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclohexane carbonitrile can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by the addition of cyanide ion to form the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohexane carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylcyclohexane carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylcyclohexane carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclohexanecarbonitrile: Similar structure but with the phenyl group attached to the first carbon of the cyclohexane ring.

    Cyclohexanecarbonitrile: Lacks the phenyl group, making it less complex and with different reactivity.

    2-Phenylacetonitrile: Similar nitrile group but with a different carbon skeleton.

Uniqueness

2-Phenylcyclohexane carbonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-phenylcyclohexane-1-carbonitrile

InChI

InChI=1S/C13H15N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-9H2

InChI Key

OANXCEQREFYAIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.